molecular formula C9H14N2O2S B13164426 Tert-butyl 5-amino-3-methylisothiazole-4-carboxylate

Tert-butyl 5-amino-3-methylisothiazole-4-carboxylate

Cat. No.: B13164426
M. Wt: 214.29 g/mol
InChI Key: IOICRGXLHNURKM-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-3-methylisothiazole-4-carboxylate is a heterocyclic compound featuring a five-membered ring containing nitrogen and sulfur atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl group and the amino functionality makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-3-methylisothiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl 3-methyl-4-isothiazolecarboxylate with an amine source, such as ammonia or an amine derivative, under acidic or basic conditions. The reaction is often carried out in a solvent like ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts, such as metal salts or organic acids, can enhance the reaction rate and selectivity. Additionally, purification steps, including recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-3-methylisothiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isothiazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-3-methylisothiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the isothiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-amino-3-methylisothiazole-4-carboxylate is unique due to the presence of the tert-butyl group, which enhances its stability and lipophilicity. This makes it a valuable intermediate for the synthesis of compounds with improved pharmacokinetic properties .

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

tert-butyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate

InChI

InChI=1S/C9H14N2O2S/c1-5-6(7(10)14-11-5)8(12)13-9(2,3)4/h10H2,1-4H3

InChI Key

IOICRGXLHNURKM-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1C(=O)OC(C)(C)C)N

Origin of Product

United States

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